molecular formula C16H21N3O2 B12873051 N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide CAS No. 477697-75-9

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B12873051
CAS No.: 477697-75-9
M. Wt: 287.36 g/mol
InChI Key: PIVYMXBSKJTHKF-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its unique combination of ethyl, methyl, phenoxy, and propyl groups attached to the pyrazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-1-methyl-3-phenoxy-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

477697-75-9

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-ethyl-1-methyl-3-phenoxy-N-propylpyrazole-4-carboxamide

InChI

InChI=1S/C16H21N3O2/c1-4-11-19(5-2)16(20)14-12-18(3)17-15(14)21-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3

InChI Key

PIVYMXBSKJTHKF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C(=O)C1=CN(N=C1OC2=CC=CC=C2)C

Origin of Product

United States

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